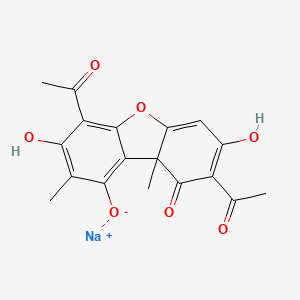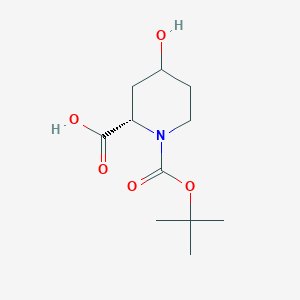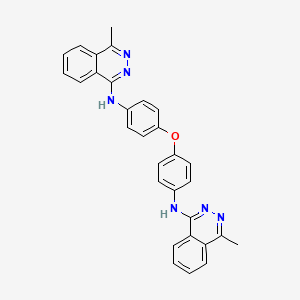
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique dibenzofuran core, which is substituted with multiple functional groups, including acetyl, hydroxy, and methyl groups. The monosodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of Functional Groups: The acetyl, hydroxy, and methyl groups are introduced through selective functionalization reactions. For instance, acetyl groups can be added via Friedel-Crafts acylation, while hydroxy groups can be introduced through hydroxylation reactions.
Formation of the Monosodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-purity reagents and solvents to minimize impurities.
化学反応の分析
Types of Reactions
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to form alcohols.
Substitution: The aromatic core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones, while reduction of acetyl groups can yield alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Its solubility and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.
作用機序
The mechanism of action of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt involves its interaction with specific molecular targets. The hydroxy and acetyl groups may allow it to form hydrogen bonds or other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the additional functional groups.
2,6-Diacetyldibenzofuran: A simpler derivative with only acetyl groups.
1,7,9-Trihydroxydibenzofuran: A derivative with only hydroxy groups.
Uniqueness
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is unique due to the combination of multiple functional groups on the dibenzofuran core
特性
CAS番号 |
97889-91-3 |
|---|---|
分子式 |
C18H15NaO7 |
分子量 |
366.3 g/mol |
IUPAC名 |
sodium;4,8-diacetyl-3,7-dihydroxy-2,9a-dimethyl-9-oxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1 |
InChIキー |
RIDMFEXHWJXRLI-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)

![[(3,4-Diethoxyphenyl)methyl]hydrazine](/img/structure/B15147937.png)




![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)


